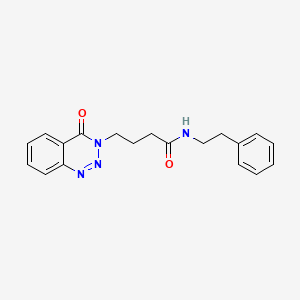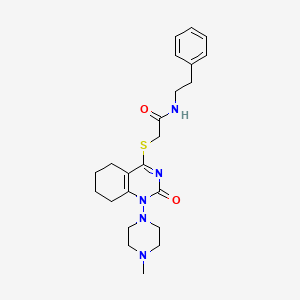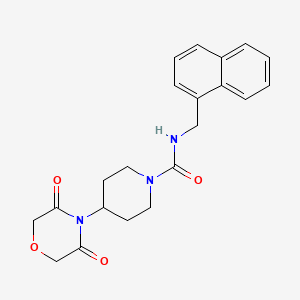![molecular formula C20H16FN3O2 B2866435 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1207059-28-6](/img/structure/B2866435.png)
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one” is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring system . The exact structure would need to be confirmed through techniques such as NMR spectroscopy and X-ray crystallography.Applications De Recherche Scientifique
Synthesis and Characterization
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one and related compounds have been synthesized and characterized through various studies focusing on their structural and chemical properties. For example, the synthesis, characterization, and biological activities of compounds involving fluorophenyl and oxadiazole groups have been extensively explored. These compounds are synthesized using specific methods such as refluxing and Knoevenagel condensation, and characterized by NMR, IR, and Mass spectral studies, including single-crystal X-ray diffraction for structure confirmation (Mamatha S.V et al., 2019).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of these compounds have been a subject of interest. Novel fluorine-containing derivatives, such as those bearing quinazolinone and thiazolidinone motifs, have demonstrated significant in vitro antimicrobial potency against a variety of pathogens, indicating their potential as antimicrobial agents (N. Desai et al., 2013). Another study explored the antibacterial and antifungal evaluation of 1,3,4-oxadiazole thioether derivatives, showing broad-spectrum fungicidal activities and suggesting their application in crop protection (Jun Shi et al., 2020).
Anticancer Activity
The search for new anticancer agents has led to the design and synthesis of compounds containing oxadiazole and quinolinone structures. These compounds have been evaluated for antitumor activities against various cancer cell lines, with some showing potent inhibitory activities comparable to standard treatments. Their mechanisms of action include cell cycle arrest and induction of apoptosis in cancer cells, highlighting their potential as anticancer agents (Yilin Fang et al., 2016).
Anti-HIV Activity
The potential of these compounds in HIV treatment has been explored, with some derivatives showing promising cell-based antiviral activity. These findings suggest that structural modifications can lead to new anti-HIV agents, providing a basis for the development of more potent analogues (Niloofar Parizadeh et al., 2018).
Safety and Hazards
Orientations Futures
The future research directions for “3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one” could include further studies on its synthesis, characterization, and potential biological activities . Additionally, its potential applications in various fields such as medicinal chemistry could be explored.
Propriétés
IUPAC Name |
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-2-10-24-12-16(18(25)15-8-3-4-9-17(15)24)20-22-19(23-26-20)13-6-5-7-14(21)11-13/h3-9,11-12H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZCCIJMFUIPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2866352.png)


![ethyl 5-(4-oxo-4H-chromene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2866355.png)
![4-(dimethylsulfamoyl)-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2866356.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2866359.png)
![1-(4-Chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2866361.png)


![3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2866368.png)
![2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2866369.png)
![2-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-6-methylbenzamide](/img/structure/B2866370.png)
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2866375.png)